![molecular formula C15H14F2N2O4S2 B2846689 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide CAS No. 941899-41-8](/img/structure/B2846689.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-difluorobenzenesulfonamide, also known as DB844, is a compound that has shown potential as a new anti-tuberculosis drug. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis that affects the lungs and can spread to other parts of the body. It is a major global health problem, with an estimated 10 million cases and 1.5 million deaths in 2018. The current treatment for tuberculosis involves a combination of antibiotics that must be taken for at least six months, and drug-resistant strains of the bacteria are becoming more common. Therefore, there is a need for new drugs that can effectively treat tuberculosis.
Applications De Recherche Scientifique
Cyclooxygenase-2 Inhibitors
Research has demonstrated the efficacy of sulfonamide derivatives in selectively inhibiting cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). The introduction of a fluorine atom into sulfonamide compounds has been shown to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This is particularly relevant for the development of anti-inflammatory agents with reduced side effects. Such research underscores the therapeutic potential of sulfonamide derivatives in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Antimycobacterial Activity
Another study focused on the synthesis of novel thiourea derivatives bearing benzenesulfonamide moiety, which showed promising activity against Mycobacterium tuberculosis. The structural modifications introduced in these compounds led to enhanced antimycobacterial efficacy, highlighting their potential in the treatment of tuberculosis (Ghorab et al., 2017).
Anticancer and Antitumor Activities
Sulfonamide derivatives have also been investigated for their anticancer and antitumor activities. For instance, some newly synthesized sulfonamide-Schiff's bases, thiazolidinones, benzothiazinones, and their C-nucleoside derivatives showed considerable cytotoxic effect against breast carcinoma and cervix carcinoma cell lines, indicating their potential as anticancer agents (Kamel et al., 2010).
Hypoxia Inducible Factor-1 Pathway Inhibitors
Sulfonamide analogs have been explored as inhibitors of the hypoxia inducible factor-1 (HIF-1) pathway, a regulatory mechanism in tumor growth and survival under hypoxic conditions. Structural analysis and biochemical evaluation of these compounds revealed strategies for chemical modification to improve their pharmacological properties, offering a pathway for the development of novel cancer therapeutics (Mun et al., 2012).
Novel Synthetic Routes and Chemical Properties
Further studies have explored novel synthetic routes and chemical properties of sulfonamide derivatives, such as the generation of benzosultams via trifluoromethylation under visible light, showcasing innovative approaches to chemical synthesis (Xiang et al., 2016).
Propriétés
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4S2/c16-11-5-6-15(14(17)9-11)25(22,23)18-12-3-1-4-13(10-12)19-7-2-8-24(19,20)21/h1,3-6,9-10,18H,2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGMYPRXEIARSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.